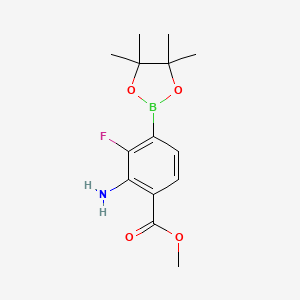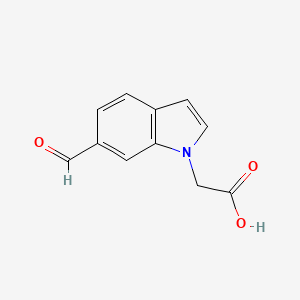
(6-formyl-1H-indol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Formyl-1H-indol-1-yl)acetic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process often uses hydrazine derivatives and ketones or aldehydes under acidic conditions . For instance, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives, including 2-(6-Formyl-1H-indol-1-yl)acetic acid, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The use of catalysts and optimized reaction conditions can further enhance yield and purity .
化学反应分析
Types of Reactions
2-(6-Formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Conversion to 2-(6-Carboxy-1H-indol-1-yl)acetic acid.
Reduction: Formation of 2-(6-Hydroxymethyl-1H-indol-1-yl)acetic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
2-(6-Formyl-1H-indol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(6-Formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing protein function. Additionally, the formyl group can form hydrogen bonds with biological molecules, affecting their activity .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(1H-Indol-3-yl)acetic acid: Another indole derivative with different functional groups.
Uniqueness
2-(6-Formyl-1H-indol-1-yl)acetic acid is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
952934-01-9 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
2-(6-formylindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-2-9-3-4-12(6-11(14)15)10(9)5-8/h1-5,7H,6H2,(H,14,15) |
InChI 键 |
INIIXEIWAFJGHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



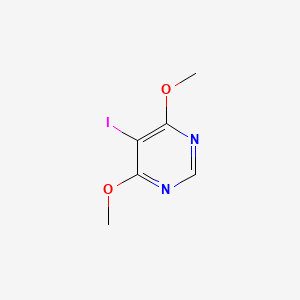

![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
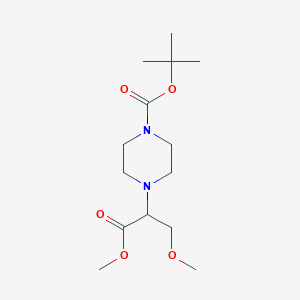

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
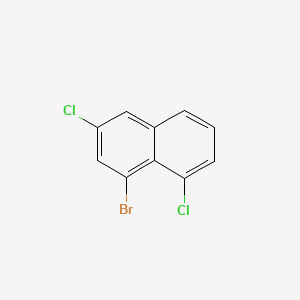
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
